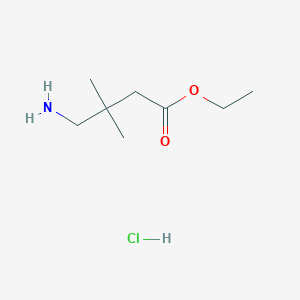

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

概要

説明

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-3,3-dimethylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

化学反応の分析

Hydrolysis Reactions

Reagents/Conditions :

-

Acidic Hydrolysis : 6M HCl aqueous solution at reflux (80–100°C) for 4–6 hours.

-

Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 2–3 hours.

Mechanism :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water to yield 4-amino-3,3-dimethylbutanoic acid.

-

Basic hydrolysis generates the sodium salt of the carboxylic acid via saponification.

Products :

| Condition | Product | Yield (%) |

|---|---|---|

| Acidic Hydrolysis | 4-Amino-3,3-dimethylbutanoic acid | 85–92 |

| Basic Hydrolysis | Sodium 4-amino-3,3-dimethylbutanoate | 78–84 |

Alkylation Reactions

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide, benzyl bromide) in anhydrous DMF with K₂CO₃ as base (60°C, 8–12 hours).

Mechanism :

The amino group acts as a nucleophile, displacing halides via an SN2 mechanism to form N-alkylated derivatives.

Example Reaction :

Data :

| Alkylating Agent | Product Structure | Yield (%) |

|---|---|---|

| Methyl iodide | N-Methyl derivative | 65–72 |

| Benzyl bromide | N-Benzyl derivative | 58–63 |

Acylation Reactions

Reagents/Conditions :

-

Acetyl chloride or benzoyl chloride in dichloromethane (DCM) with triethylamine (0–5°C, 2 hours).

Mechanism :

The amino group reacts with acyl chlorides to form amides via nucleophilic acyl substitution.

Example Reaction :

Data :

| Acylating Agent | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 82–88 |

| Benzoyl chloride | N-Benzoyl derivative | 75–80 |

Cyclization Reactions

Reagents/Conditions :

-

Dicyclohexylcarbodiimide (DCC) in DCM at room temperature (24–48 hours).

Mechanism :

Intramolecular amide bond formation between the amino and ester groups generates a γ-lactam.

Example Reaction :

Data :

| Cyclizing Agent | Product | Yield (%) |

|---|---|---|

| DCC | 6,6-Dimethylpiperidin-2-one | 70–76 |

Comparative Reactivity with Analogous Compounds

While specific data for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is limited, structurally similar compounds like Ethyl 3-amino-3-methylbutanoate hydrochloride exhibit parallel reactivity patterns under analogous conditions. For example:

科学的研究の応用

Chemistry

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Converting the hydroxyl group to a carbonyl group.

- Reduction : Transforming the ester group into an alcohol.

- Substitution : Engaging the amine group in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. Its structure allows it to form hydrogen bonds and ionic interactions, which may influence enzyme activity and receptor binding.

Potential Biological Activities :

- Modulation of neurotransmitter systems.

- Influence on metabolic pathways related to energy expenditure and appetite regulation.

Medicine

This compound is investigated for its therapeutic potential . Preliminary studies suggest it may play a role in treating conditions such as obesity and metabolic disorders due to its structural similarity to amino acids. This compound could be pivotal in drug development as a precursor for synthesizing pharmaceutical agents.

Case Studies

- Metabolic Regulation : A study explored the effects of this compound on metabolic pathways in animal models. Results indicated significant modulation of appetite-regulating hormones, suggesting its potential for obesity treatment.

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes involved in amino acid metabolism. Findings revealed that it could enhance enzyme activity under certain conditions, indicating its utility in metabolic studies.

作用機序

The mechanism of action of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride can be compared with other similar compounds, such as:

Ethyl 4-amino-3-methylbutanoate hydrochloride: Similar structure but with one less methyl group.

Ethyl 4-amino-2,2-dimethylbutanoate hydrochloride: Similar structure but with different methyl group positioning.

Ethyl 4-amino-3,3-dimethylpentanoate hydrochloride: Similar structure but with an additional carbon in the chain.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

生物活性

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈ClN₃O₂ and a molecular weight of approximately 195.69 g/mol. The compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing protein interactions and enzymatic activities.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.

- Modulation of Biochemical Pathways : It is believed to influence pathways related to neurotransmitter regulation and energy metabolism, potentially affecting appetite and metabolic disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels, suggesting potential applications in treating neuropsychiatric disorders.

- Metabolic Regulation : Its structural similarity to amino acids positions it as a candidate for modulating metabolic pathways, particularly in conditions like obesity and diabetes.

- Therapeutic Potential : Investigations into its therapeutic applications have highlighted its potential in drug development for various diseases due to its bioactive properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1086265-11-3 | Ethyl group enhances solubility; distinct from methyl derivatives. |

| (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride | 78358347 | Different stereochemistry may lead to varying biological activity. |

| Methyl 4-amino-2,2-dimethylbutanoate hydrochloride | 951160-35-3 | Variation in amino group positioning affects reactivity and properties. |

This table illustrates how structural variations can influence the biological activities and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research has demonstrated that compounds with similar structures can influence dopamine and serotonin levels in animal models. These findings suggest potential applications in treating mood disorders .

- Metabolic Studies : A study indicated that this compound could modulate energy expenditure and appetite regulation in rodent models, highlighting its potential use in obesity management.

- Synthesis and Characterization : Investigations into the synthesis of this compound revealed effective methods for producing it with high purity, essential for ensuring reliable biological testing outcomes.

特性

IUPAC Name |

ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERPBKDHTGQXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。